1,1,3,3-Tetrafluoroprop-1-ene

描述

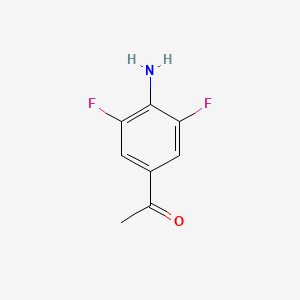

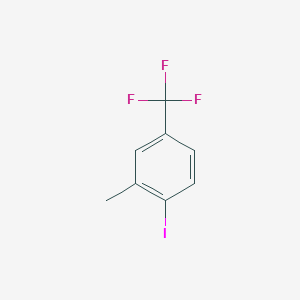

1,1,3,3-Tetrafluoroprop-1-ene is a hydrofluoroolefin . It has two isomers: cis-1,3,3,3-tetrafluoropropene and trans-1,3,3,3-tetrafluoropropene . The trans isomer is used as a refrigerant .

Synthesis Analysis

The synthesis of 2,3,3,3-tetrafluoroprop-1-ene involves several steps . The starting composition includes compounds having structures selected from specific formulas. This composition is contacted with a first fluorinating agent to produce a first intermediate composition. This is then contacted with a second fluorinating agent to produce a second intermediate composition. Finally, at least a portion of the second intermediate is catalytically dehydrochlorinated to produce 2,3,3,3-tetrafluoroprop-1-ene .

Molecular Structure Analysis

The molecular structure of 1,1,3,3-Tetrafluoroprop-1-ene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 8 bonds. There are 6 non-H bonds, 1 multiple bond, and 1 double bond .

Chemical Reactions Analysis

The combustion mechanism of trans-1,3,3,3-tetrafluoroprop-1-ene has been investigated theoretically and experimentally . The theoretical model of its combustion was revealed in unimolecular decomposition, collision with oxygen, and addition with radicals (hydrogen and hydroxyl radical) .

Physical And Chemical Properties Analysis

1,1,3,3-Tetrafluoroprop-1-ene has a molar mass of 114.043 g·mol −1 . Its boiling point is -16 °C . The density is 1.2±0.1 g/cm 3 . The vapour pressure is 2901.7±0.0 mmHg at 25°C . The enthalpy of vaporization is 22.7±3.0 kJ/mol .

科学研究应用

Synthesis and Chemical Utility

1,1,3,3-Tetrafluoroprop-1-ene, under the name 2,3,3,3-tetrafluoroprop-1-ene (HFO-1234yf), has been utilized in chemical synthesis, particularly in the formation of CF3-containing vinyl ethers. This process involves the reaction of various alkoxides with HFO-1234yf, following an addition-elimination sequence at its C2 position, resulting in high yields of these valuable compounds (Hiraoka et al., 2015).

Environmental and Refrigeration Applications

1,1,3,3-Tetrafluoroprop-1-ene has gained significant attention as an environmentally friendly alternative for various applications, notably in refrigeration systems. Its low global warming potential makes it a promising replacement for traditional refrigerants. Studies have focused on its thermodynamic properties, such as vapor-pressure measurements and P-V-T behavior, crucial for its application in refrigeration systems and other industrial processes (Nicola et al., 2010; Nicola et al., 2011; Fedele et al., 2013).

Electrical Insulation

In the field of electrical engineering, 1,1,3,3-Tetrafluoroprop-1-ene has been explored as a potential replacement for sulfur hexafluoride (SF6) in insulation applications. Its breakdown characteristics in nonuniform electric fields, particularly in mixtures with nitrogen, have been studied to evaluate its suitability in high-voltage applications (Lin et al., 2022).

Physical Properties and Engineering Applications

Research has also focused on the physical properties of 1,1,3,3-Tetrafluoroprop-1-ene, including its thermal conductivity, viscosity, and phase equilibrium. These studies are fundamental for its application in various engineering fields, such as designing efficient refrigeration systems and heat pumps (Huber et al., 2016; Cui et al., 2018).

Phase Equilibrium Studies

The phase equilibrium properties of 1,1,3,3-Tetrafluoroprop-1-ene with various lubricant oils have been a subject of investigation, crucial for its integration into refrigeration systems. Understanding the solubility and phase behavior of this compound with different lubricants aids in the selection and design of appropriate refrigeration systems (Sun et al., 2017).

安全和危害

未来方向

1,1,3,3-Tetrafluoroprop-1-ene is currently in limited commercial production and is used as a foam-blowing agent in applications requiring a low Global Warming Potential (GWP) . It is also of interest as a refrigerant . The present equation of state will be valuable in design studies of refrigeration systems using 1,1,3,3-Tetrafluoroprop-1-ene .

属性

IUPAC Name |

1,1,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4/c4-2(5)1-3(6)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYODXFAOQCIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617590 | |

| Record name | 1,1,3,3-Tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3-Tetrafluoroprop-1-ene | |

CAS RN |

4556-24-5 | |

| Record name | 1,1,3,3-Tetrafluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4556-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)

![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)

![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)